Neamine hydrochlorid

Übersicht

Beschreibung

Neamine (hydrochloride) is a derivative of neomycin, an aminoglycoside antibiotic. It is primarily used in biochemical research for its ability to bind to ribosomal RNA, specifically targeting the ribosomal decoding site. This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Wissenschaftliche Forschungsanwendungen

Neamine (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Kernmolekül bei der Synthese von Aminoglykosid-Antibiotika verwendet.

Biologie: Neamine wird in Studien zur ribosomalen RNA und Proteinsynthese eingesetzt.

Medizin: Es dient als Modellverbindung zur Entwicklung neuer Antibiotika und zur Untersuchung von Antibiotikaresistenz.

Industrie: Neamine wird bei der Herstellung verschiedener pharmazeutischer Formulierungen verwendet

5. Wirkmechanismus

Neamine (Hydrochlorid) übt seine Wirkung aus, indem es an die ribosomale Dekodierungsstelle der ribosomalen RNA bindet. Diese Bindung unterbricht den Prozess der Translation und hemmt so die Proteinsynthese. Die molekularen Ziele sind die ribosomale RNA und die ribosomale Dekodierungsstelle, die für den Translationsprozess entscheidend sind .

Ähnliche Verbindungen:

Neomycin B: Die Hauptkomponente von Neomycin mit der höchsten antibiotischen Aktivität.

Neomycin C: Eine weitere Komponente von Neomycin mit geringerer antibiotischer Aktivität.

Paromomycin: Ein Aminoglykosid-Antibiotikum, das Neomycin ähnelt.

Gentamicin: Ein weit verbreitetes Aminoglykosid-Antibiotikum

Einzigartigkeit: Neamine (Hydrochlorid) ist einzigartig durch seine spezifische Bindung an die ribosomale Dekodierungsstelle, was es zu einem wertvollen Werkzeug für die Untersuchung der Proteinsynthese und der RNA-Funktion macht. Seine Fähigkeit, die Translation zu unterbrechen, unterscheidet es von anderen Aminoglykosiden, die möglicherweise breitere oder andere Ziele haben .

Wirkmechanismus

Target of Action

Neamine hydrochloride is a degradation product of the aminoglycoside antibiotic neomycin . It is a broad-spectrum aminoglycoside antibiotic

Mode of Action

It is known to be an anti-angiogenesis agent targeting angiogenin . Angiogenin plays a central role in tumor angiogenesis .

Biochemical Pathways

It is known that angiogenin, the target of neamine hydrochloride, is involved in degrading the extracellular matrix, vascular endothelial cell proliferation, and tubule formation .

Pharmacokinetics

After intravenous administration of Neamine hydrochloride, the pharmacokinetic parameters were as follows: AUC (0–t), 9,398.0 ± 653.4, 19,235.2 ± 2,939.0, and 35,437.7 ± 3,772.2 mg L−1 min; C max, 170.8 ± 13.1, 353.3 ± 15.8, and 464.0 ± 33.1 mg L−1; T 1/2, 34.9± 4.1, 46.8± 5.1, and 58.0± 12.5 min, respectively . The bioavailability of Neamine hydrochloride administered through intramuscular, subcutaneous, intraperitoneal and intragastric route was 14.0 ± 3.0, 8.4 ± 0.6, 6.5 ± 3.3, and 3.1 ± 0.2 %, respectively .

Result of Action

Neamine hydrochloride has been shown to inhibit angiogenin-induced HUVEC and HeLa cell proliferation as well as nuclear translocation of angiogenin . Consistently, Neamine hydrochloride inhibited both the establishment and progression of xenograft human cervical cancers in athymic mice .

Action Environment

The low bioavailability of neamine hydrochloride administered through extravascular routes suggests that the method of administration may influence its efficacy .

Biochemische Analyse

Biochemical Properties

Neamine hydrochloride: specifically targets the ribosomal decoding site . This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Cellular Effects

The effects of Neamine hydrochloride on cellular processes are primarily related to its ability to bind to ribosomal RNA and interrupt the process of translation . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Neamine hydrochloride exerts its effects through binding interactions with ribosomal RNA . This binding interrupts the process of translation, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Neamine hydrochloride over time in laboratory settings are primarily related to its stability and degradation .

Dosage Effects in Animal Models

The effects of Neamine hydrochloride vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that Neamine hydrochloride is involved in are primarily related to its interactions with ribosomal RNA . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neamine (hydrochloride) can be synthesized through the acid hydrolysis of neomycin B, which yields neamine and neobiosamine B. The reaction typically involves the use of hydrochloric acid in a controlled environment to ensure the purity of the product .

Industrial Production Methods: In industrial settings, neamine is produced through the fermentation of the actinomycete Streptomyces fradiae. The fermentation broth contains neomycin, which is then subjected to acid hydrolysis to obtain neamine. The compound is isolated and purified from the fermentation broth using various chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neamine (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Neamine kann oxidiert werden, um verschiedene Derivate zu bilden, die in der biochemischen Forschung nützlich sind.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an Neamine modifizieren und so seine Bindungseigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Neaminderivate, die in der biochemischen und pharmazeutischen Forschung eingesetzt werden .

Vergleich Mit ähnlichen Verbindungen

Neomycin B: The main component of neomycin, with the highest antibiotic activity.

Neomycin C: Another component of neomycin, with lower antibiotic activity.

Paromomycin: An aminoglycoside antibiotic similar to neomycin.

Gentamicin: A widely used aminoglycoside antibiotic

Uniqueness: Neamine (hydrochloride) is unique due to its specific binding to the ribosomal decoding site, making it a valuable tool for studying protein synthesis and RNA function. Its ability to interrupt translation sets it apart from other aminoglycosides, which may have broader or different targets .

Biologische Aktivität

Neamine hydrochloride, a derivative of the aminoglycoside antibiotic neomycin, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article presents a comprehensive overview of the biological activity of neamine hydrochloride, focusing on its antitumor effects, mechanisms of action, and antibacterial efficacy.

1. Antitumor Activity

Neamine hydrochloride exhibits significant antitumor activity through its ability to inhibit angiogenesis and tumor cell proliferation. This section summarizes key findings from various studies.

Neamine functions primarily by blocking the nuclear translocation of angiogenin, a protein that plays a crucial role in promoting angiogenesis and cancer cell proliferation. In vitro and in vivo studies have demonstrated that neamine effectively inhibits angiogenin-induced cell proliferation and the establishment of human tumor xenografts in athymic mice.

- Study Findings :

1.2 Case Studies

- Oral Cancer : A study investigating neamine's effects on oral squamous cell carcinoma (OSCC) revealed that it inhibited the proliferation of specific cancer cell lines (HSC-2) while reducing tumor angiogenesis in xenograft models . Neamine treatment resulted in a significant decrease in both tumor size and the number of proliferating cancer cells.

- Prostate Cancer : Neamine has also shown promise in preventing prostate intraepithelial neoplasia in transgenic mice, indicating its potential for broader applications in cancer therapy .

2. Antibacterial Activity

Neamine hydrochloride exhibits broad-spectrum antibacterial properties against various Gram-negative and Gram-positive bacteria. Its derivatives have been explored for enhanced efficacy against antibiotic-resistant strains.

The antibacterial activity of neamine is attributed to its ability to disrupt bacterial membranes and inhibit protein synthesis. Neamine derivatives have been synthesized to improve their lipophilicity, enhancing their antibacterial potency.

- Study Findings :

- Amphiphilic neamine derivatives demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as Pseudomonas aeruginosa and Escherichia coli, indicating their potential as effective antibiotics .

- The interaction with lipopolysaccharides (LPS) on bacterial membranes has been identified as a critical factor in their mechanism of action .

3. Data Summary

The following table summarizes key research findings related to the biological activity of neamine hydrochloride:

4. Conclusion

Neamine hydrochloride emerges as a promising compound with significant biological activities, particularly in inhibiting tumor growth and exhibiting antibacterial effects. Its ability to block angiogenin's action positions it as a potential candidate for cancer therapy, while its derivatives offer hope against antibiotic-resistant infections. Further research is warranted to explore its full therapeutic potential and optimize formulations for clinical use.

Eigenschaften

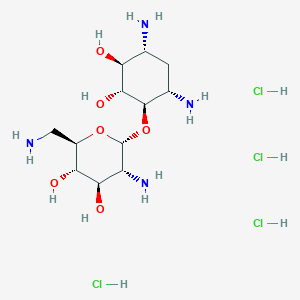

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.